A Technical Guide to the Structural Elucidation of 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid
A Technical Guide to the Structural Elucidation of 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid
This guide provides an in-depth, technically focused methodology for the complete structural elucidation of the novel compound, 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid. The procedures and interpretations detailed herein are designed for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
The synthesis and characterization of novel heterocyclic compounds are pivotal in the discovery of new therapeutic agents. Nitropyridine derivatives, in particular, are recognized as important precursors and structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1] The title compound, 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid, combines a nitropyridine scaffold with a proline moiety, an N-aryl amino acid structure. Such compounds are of significant interest due to their potential applications in drug design and as chiral building blocks in organic synthesis.[2][3][4]
This document outlines a systematic approach to confirm the molecular structure of this compound, leveraging a suite of modern analytical techniques. The causality behind each experimental choice is explained, ensuring a robust and self-validating workflow.
Synthesis and Sample Preparation
The target compound, with the molecular formula C10H11N3O4, is typically synthesized through a nucleophilic aromatic substitution reaction.[5][] This involves the reaction of 2-chloro-3-nitropyridine with L-proline in the presence of a suitable base. The purity of the synthesized compound is paramount for accurate spectroscopic analysis and is typically assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Synthesis
-
To a solution of L-proline in a suitable solvent (e.g., DMSO), add a base such as potassium carbonate.
-
Stir the mixture at room temperature to ensure the deprotonation of the proline's carboxylic acid and secondary amine.
-
Add 2-chloro-3-nitropyridine to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the mixture and perform an aqueous workup to remove inorganic salts.
-
Acidify the aqueous layer to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure compound.
Spectroscopic Analysis and Structural Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous determination of the molecular structure. This includes Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the exact mass of the molecule and, consequently, its elemental composition.
Experimental Protocol: HRMS
-
Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode.
Data Interpretation:
The expected monoisotopic mass for C10H11N3O4 is 237.0749.[5][] The HRMS data should confirm this value with high accuracy, typically within 5 ppm, providing strong evidence for the proposed molecular formula.
| Parameter | Expected Value |
| Molecular Formula | C10H11N3O4 |
| Monoisotopic Mass | 237.0749 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: FT-IR (ATR)
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm-1.
Data Interpretation:
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid.[7][8]
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 3300-2500 cm-1.[7][8]
-
C=O Stretch (Carboxylic Acid): A strong absorption between 1760 and 1710 cm-1.[7][8]
-
N-O Stretch (Nitro Group): Two distinct bands, typically around 1550-1500 cm-1 (asymmetric) and 1350-1300 cm-1 (symmetric).
-
C=N and C=C Stretch (Pyridine Ring): Absorptions in the 1600-1400 cm-1 region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.
Experimental Protocol: NMR
-
Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire the ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.
¹H NMR Data Interpretation:
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns (doublet of doublets) will be indicative of their relative positions.
-
Pyrrolidine Ring Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.5 ppm). The proton at the chiral center (C2) will likely appear as a doublet of doublets.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D2O.[9]
¹³C NMR Data Interpretation:
The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.
-
Carbonyl Carbon: A signal in the range of δ 165-185 ppm.[7][8]
-
Pyridine Ring Carbons: Signals in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group will be significantly deshielded.
-
Pyrrolidine Ring Carbons: Signals in the aliphatic region (δ 20-70 ppm).
2D NMR Data Interpretation:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be crucial for assigning the protons of the pyrrolidine and pyridine rings by identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between the pyridine and pyrrolidine rings, as well as confirming the position of the nitro group. For instance, correlations from the pyrrolidine protons to the pyridine carbons will confirm the N-C bond.
Data Summary and Structure Confirmation
The collective data from all spectroscopic techniques should be integrated to build a conclusive structural assignment.
| Technique | Key Findings |
| HRMS | Confirms the molecular formula C10H11N3O4. |
| IR | Identifies the presence of carboxylic acid, nitro, and aromatic functional groups. |
| ¹H NMR | Shows the expected number and types of protons with characteristic chemical shifts and coupling patterns for the pyridine and pyrrolidine moieties. |
| ¹³C NMR | Confirms the presence of 10 distinct carbon environments, including a carbonyl, aromatic, and aliphatic carbons. |
| 2D NMR | Establishes the complete connectivity of the molecule, confirming the attachment of the pyrrolidine ring to the pyridine ring at the C2 position and the location of the nitro group at the C3 position. |
Visualizing the Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process.
Caption: Workflow for the structural elucidation of the target compound.
Conclusion
The structural elucidation of 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid requires a systematic and multi-faceted analytical approach. By combining the precise mass determination from HRMS, functional group identification from IR spectroscopy, and detailed connectivity mapping from a suite of NMR experiments, an unambiguous confirmation of the molecular structure can be achieved. This guide provides a robust framework for researchers to confidently characterize this and similar novel chemical entities.
References
-
ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available from: [Link]
-
ResearchGate. H.NMR-Spectrum of Compound{2}. Available from: [Link]
-
Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available from: [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available from: [Link]
-
ResearchGate. Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Available from: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
MDPI. N-Aryl Amino Acids as Potential Antibacterial Agents. Available from: [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
National Center for Biotechnology Information. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available from: [Link]
-
Thieme Connect. Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Available from: [Link]
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]
-
PubMed. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Available from: [Link]
-
Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Available from: [Link]
-
ResearchGate. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
NIST WebBook. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. Available from: [Link]
-
PubChemLite. (r)-1-(3-pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid (C11H13N3O2S). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
